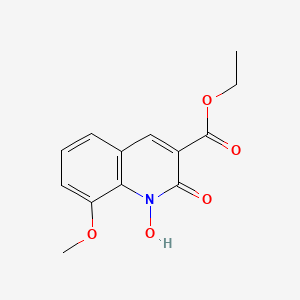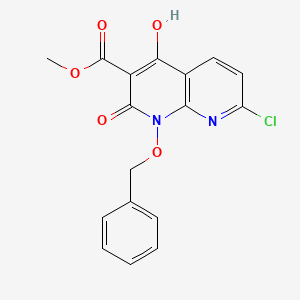![molecular formula C9H10ClN3O2S B8133128 (5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide](/img/structure/B8133128.png)
(5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide is a complex heterocyclic compound It features a unique structure that includes a chlorine atom, a tetrahydro ring system, and a thiadiazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-g][1,2,6]thiadiazocine core, followed by the introduction of the chlorine atom and the formation of the tetrahydro ring system. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
(5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Camptothecin and its derivatives
- Tanacetum parthenium (L.) Sch.Bip.
Comparison: Compared to these similar compounds, (5S)-8-Chloro-3,4,5,6-tetrahydro-2,5-methanopyrido[2,3-g][1,2,6]thiadiazocine 1,1-dioxide stands out due to its unique structural features and the specific types of reactions it undergoes. Its potential applications in various fields, such as medicinal chemistry and materials science, also highlight its uniqueness. The presence of the chlorine atom and the tetrahydro ring system further distinguishes it from other compounds with similar core structures.
Properties
IUPAC Name |
(10S)-6-chloro-2λ6-thia-1,7,9-triazatricyclo[8.2.1.03,8]trideca-3(8),4,6-triene 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c10-8-2-1-7-9(12-8)11-6-3-4-13(5-6)16(7,14)15/h1-2,6H,3-5H2,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBUBEZHUOBLQY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C(S2(=O)=O)C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1NC3=C(S2(=O)=O)C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine](/img/structure/B8133050.png)
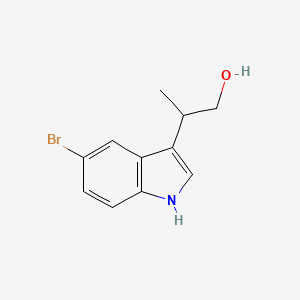
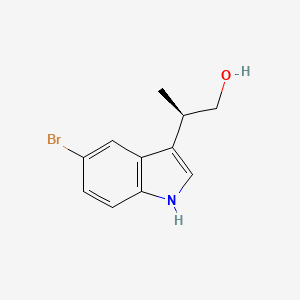
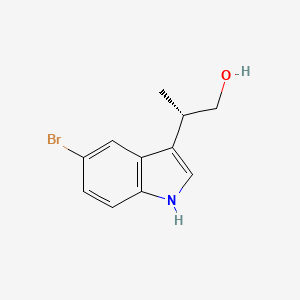
![[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B8133073.png)
![5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8133086.png)
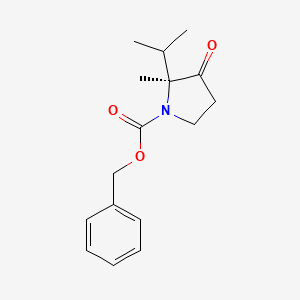

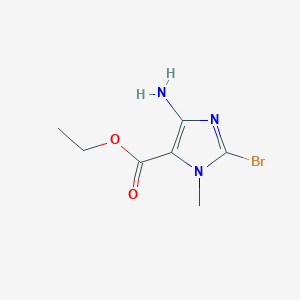
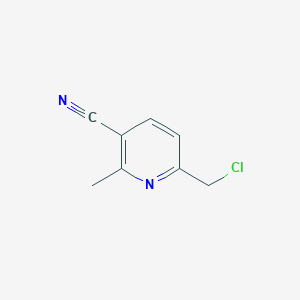
![(S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B8133122.png)
